molecular formula C21H25Cl2N3O3S B2628206 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215541-63-1

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2628206
CAS No.: 1215541-63-1
M. Wt: 470.41
InChI Key: ITJSCMOULVJBCK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • 4-Chlorophenoxy group: A chloro-substituted aromatic ether linked to the acetamide backbone.
  • Dimethylaminoethyl moiety: A tertiary amine group that enhances solubility in physiological environments via protonation (as a hydrochloride salt).
  • 4-Ethoxybenzo[d]thiazol-2-yl group: A benzothiazole ring system fused with a benzene ring, modified with an ethoxy substituent at the 4-position.

The hydrochloride salt form suggests improved aqueous solubility compared to free-base analogs, a common strategy for drug-like molecules .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S.ClH/c1-4-27-17-6-5-7-18-20(17)23-21(29-18)25(13-12-24(2)3)19(26)14-28-16-10-8-15(22)9-11-16;/h5-11H,4,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJSCMOULVJBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps. One common method includes the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is carried out in a solvent like m-xylene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It primarily acts on the central nervous system by promoting the redox reactions of brain cells and increasing the utilization of glucose. This regulation of nerve cell metabolism can lead to the excitation of the nervous system, making it effective in stimulating mental activity and reducing fatigue .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities References
Target Compound : 2-(4-Chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride Benzothiazole (fused) - 4-Chlorophenoxy
- Dimethylaminoethyl
- 4-Ethoxy
~505.4 (estimated) Not explicitly reported; inferred antimicrobial/kinase inhibition potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole - 3,4-Dichlorophenyl 303.17 Structural studies; potential penicillin analogs
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Thiazole - Chloromethyl
- Phenylsulfonyl
342.83 Synthetic intermediate; no activity reported
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole - 4-Chlorophenyl
- Dimethylaminobenzylidene
349.86 Cyclin-dependent kinase inhibition
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Benzothiazole (fused) - Fluorobenzo[d]thiazol
- Piperidinylsulfonyl
~579.1 No activity reported; structural analog

Key Comparative Insights

Structural Variations: Thiazole vs. Benzothiazole: The target compound and feature fused benzothiazole rings, enhancing aromatic stacking and lipophilicity compared to simple thiazole derivatives (e.g., ). The 4-ethoxy group in the target compound may improve metabolic stability over halogenated analogs .

Synthesis Routes :

  • Chloroacetamide intermediates (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) are common precursors for nucleophilic substitution or coupling reactions .
  • The target compound’s synthesis likely involves multi-step functionalization of the benzothiazole core, analogous to methods in .

Pharmacological Potential: Thiazole/benzothiazole acetamides are associated with antimicrobial activity (e.g., thiazolidinones in ) and kinase inhibition (e.g., ). The target compound’s 4-chlorophenoxy group may confer antioxidant or antiparasitic properties, as seen in structurally related phenoxyacetamides .

Physicochemical Properties :

  • The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like .
  • Molecular weight (~505 g/mol) suggests moderate bioavailability, aligning with drug-likeness criteria.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenoxy group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Dimethylaminoethyl side chain : Enhances solubility and may influence receptor binding.
  • Ethoxybenzo[d]thiazole moiety : Implicated in various biological activities, including anticancer effects.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that thiazolidine derivatives displayed cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)Reference
Thiazolidine derivative 18MCF-712.5
Thiazolidine derivative 4xA54915.0
DoxorubicinMCF-710.0

The proposed mechanisms for the anticancer activity include:

  • Induction of Apoptosis : The compound may trigger apoptosis through intrinsic and extrinsic pathways, leading to programmed cell death in cancer cells .
  • Inhibition of Cell Proliferation : It has been observed that the compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

Neuropharmacological Effects

In addition to anticancer properties, there is evidence suggesting neuropharmacological activity. Compounds with similar structures have been evaluated for their anticonvulsant effects. For example, a related thiazolidine compound demonstrated efficacy comparable to diazepam in seizure models .

Case Studies

  • Case Study on Anticancer Efficacy :
    • In vitro studies were conducted using MCF-7 and A549 cell lines treated with the compound. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes consistent with apoptosis observed under microscopy.
  • Neuropharmacological Assessment :
    • A study assessed the anticonvulsant properties in animal models, revealing that administration of the compound resulted in a significant decrease in seizure frequency compared to controls.

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